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Compound of Interest

Compound Name: 1-Cyclohexylbutan-1-one

CAS No.: 1462-27-7

Cat. No.: B074864

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-cyclohexylbutan-1-one (CAS No: 1462-27-7), a ketone with applications in fragrance and

as a synthetic intermediate. This document is intended for researchers, scientists, and drug

development professionals who rely on detailed structural elucidation and analytical

characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, offering not just the spectral features but also the underlying

principles that govern the observed signals.

Molecular Structure and Spectroscopic Overview
1-Cyclohexylbutan-1-one possesses a molecular formula of C₁₀H₁₈O and a molecular weight

of 154.25 g/mol .[1] Its structure, comprising a cyclohexyl ring attached to a butanoyl group,

gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for

quality control, reaction monitoring, and metabolic studies.

The following sections will provide a detailed, stepwise analysis of the ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry data. Each section will include the experimental protocol for data
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acquisition, a summary of the key spectral data in tabular format, and an expert interpretation

of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By probing the magnetic properties of atomic nuclei, we can map the carbon-

hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field

NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, most

commonly chloroform-d (CDCl₃), which is chemically inert and provides a lock signal for the

spectrometer. Tetramethylsilane (TMS) is used as an internal standard for referencing the

chemical shifts to 0 ppm.

Visualizing the Molecular Structure
To provide a clear reference for the subsequent spectral analysis, the chemical structure of 1-
cyclohexylbutan-1-one is presented below.

Caption: Chemical structure of 1-Cyclohexylbutan-1-one.

¹H NMR Spectroscopy Data and Interpretation
The ¹H NMR spectrum of 1-cyclohexylbutan-1-one provides a wealth of information regarding

the number of different types of protons and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.40 t 2H -CH₂- (alpha to C=O)

~2.25 m 1H
-CH- (cyclohexyl,

alpha to C=O)

~1.80 - 1.60 m 6H
-CH₂- (cyclohexyl) and

-CH₂- (beta to C=O)

~1.40 - 1.10 m 6H -CH₂- (cyclohexyl)

~0.90 t 3H -CH₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed chemical shifts and multiplicities is rooted in the electronic

environment of each proton.

The Triplet at ~2.40 ppm: This signal corresponds to the two protons on the carbon atom

alpha to the carbonyl group in the butyl chain. The downfield shift is a direct consequence of

the deshielding effect of the electron-withdrawing carbonyl group. The triplet multiplicity

arises from the coupling with the two adjacent protons on the beta carbon (n+1 rule, 2+1=3).

The Multiplet at ~2.25 ppm: This complex signal is assigned to the single proton on the

cyclohexyl ring that is directly attached to the carbonyl group. Its downfield position is also

due to the deshielding effect of the C=O group. The multiplet nature is a result of coupling to

the adjacent protons on the cyclohexyl ring.

The Multiplets between ~1.80 and 1.10 ppm: These broad, overlapping multiplets represent

the remaining protons of the cyclohexyl ring and the methylene protons of the butyl chain.

The complexity arises from the numerous, small coupling constants between adjacent, non-

equivalent protons in the cyclohexane ring, which exists in a rapid chair-chair conformational

equilibrium at room temperature. The protons on the beta-carbon of the butyl chain also fall

within this region.
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The Triplet at ~0.90 ppm: This upfield signal is characteristic of a terminal methyl group. The

triplet multiplicity is due to coupling with the two protons on the adjacent methylene group.

¹³C NMR Spectroscopy Data and Interpretation
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms

in the molecule.

Chemical Shift (δ) ppm Assignment

~212.0 C=O

~51.0 -CH- (cyclohexyl, alpha to C=O)

~45.0 -CH₂- (alpha to C=O)

~29.0 -CH₂- (cyclohexyl)

~26.0 -CH₂- (cyclohexyl)

~25.5 -CH₂- (cyclohexyl)

~18.0 -CH₂- (beta to C=O)

~14.0 -CH₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹³C NMR Spectrum:

The chemical shift of each carbon is determined by its hybridization and the electronegativity of

its attached atoms.

The Peak at ~212.0 ppm: This highly deshielded signal is unequivocally assigned to the

carbonyl carbon. The large downfield shift is a hallmark of sp²-hybridized carbons double-

bonded to an electronegative oxygen atom.

The Peak at ~51.0 ppm: This signal corresponds to the methine carbon of the cyclohexyl ring

directly attached to the carbonyl group.
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The Peak at ~45.0 ppm: This peak is assigned to the methylene carbon of the butyl chain

that is alpha to the carbonyl group.

The Peaks at ~29.0, ~26.0, and ~25.5 ppm: These signals are attributed to the remaining

methylene carbons of the cyclohexyl ring. The slight differences in their chemical shifts are

due to their different positions relative to the butanoyl substituent.

The Peak at ~18.0 ppm: This signal represents the methylene carbon of the butyl chain that

is beta to the carbonyl group.

The Peak at ~14.0 ppm: This upfield signal is characteristic of the terminal methyl carbon of

the butyl chain.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is

particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
The IR spectrum of 1-cyclohexylbutan-1-one, a liquid at room temperature, is typically

obtained using the neat liquid film method. A drop of the sample is placed between two sodium

chloride or potassium bromide plates to create a thin film. The sample is then irradiated with

infrared light, and the frequencies at which light is absorbed are recorded.

IR Spectroscopy Data and Interpretation
The IR spectrum is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

~2930, ~2850 Strong
C-H (aliphatic) stretching

vibrations

~1710 Strong
C=O (ketone) stretching

vibration

~1450 Medium
-CH₂- scissoring (bending)

vibration
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Source: NIST Chemistry WebBook.

Interpretation of the IR Spectrum:

C-H Stretching Vibrations (~2930, ~2850 cm⁻¹): The strong absorptions just below 3000

cm⁻¹ are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the

cyclohexyl and butyl groups.

C=O Stretching Vibration (~1710 cm⁻¹): This is the most diagnostic peak in the spectrum.

The strong absorption at approximately 1710 cm⁻¹ is a classic indicator of a saturated

aliphatic ketone. The position of this band is influenced by the electronic and steric

environment of the carbonyl group.

-CH₂- Bending Vibration (~1450 cm⁻¹): This medium intensity band is due to the scissoring

(in-plane bending) vibration of the numerous methylene groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry
The mass spectrum of 1-cyclohexylbutan-1-one is typically obtained using electron ionization

(EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and

bombarded with a high-energy electron beam. This process generates a molecular ion and

various fragment ions, which are then separated by their m/z ratio and detected.

Mass Spectrometry Data and Interpretation
The mass spectrum displays a series of peaks, each corresponding to an ion with a specific

m/z ratio.
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m/z Relative Intensity Assignment

154 Low [M]⁺ (Molecular Ion)

111 Moderate
[M - C₃H₇]⁺ (Loss of propyl

radical)

83 High [C₆H₁₁]⁺ (Cyclohexyl cation)

71 High
[C₄H₇O]⁺ (Butanoyl cation) or

[C₅H₁₁]⁺

55 High [C₄H₇]⁺

43 High [C₃H₇]⁺ (Propyl cation)

Source: NIST Chemistry WebBook.[2]

Interpretation of the Mass Spectrum:

The fragmentation of the molecular ion provides valuable structural information.

Molecular Ion Peak (m/z 154): The peak at m/z 154 corresponds to the intact molecular ion,

confirming the molecular weight of the compound.

Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage,

where the bond between the carbonyl carbon and an adjacent carbon is broken. In 1-
cyclohexylbutan-1-one, this can occur on either side of the carbonyl group.

Loss of the propyl group (-C₃H₇) results in the formation of a cyclohexylcarbonyl cation at

m/z 111.

Loss of the cyclohexyl group (-C₆H₁₁) leads to the formation of the butanoyl cation at m/z

71.

Other Significant Fragments:

The peak at m/z 83 corresponds to the stable cyclohexyl cation.
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The peak at m/z 55 is a common fragment in aliphatic systems, likely arising from further

fragmentation of the cyclohexyl or butyl fragments.

The peak at m/z 43 corresponds to the propyl cation.

Visualizing the Mass Spectrometry Fragmentation
The major fragmentation pathways of 1-cyclohexylbutan-1-one upon electron ionization are

depicted below.

Molecular Ion

Alpha-Cleavage
Further Fragmentation

[C₁₀H₁₈O]⁺˙
m/z = 154

[C₇H₁₁O]⁺
m/z = 111

(Loss of C₃H₇)

[C₄H₇O]⁺
m/z = 71

(Loss of C₆H₁₁)

[C₆H₁₁]⁺
m/z = 83

- CO

[C₃H₇]⁺
m/z = 43

- CO

Click to download full resolution via product page

Caption: Major fragmentation pathways of 1-cyclohexylbutan-1-one in mass spectrometry.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural

confirmation of 1-cyclohexylbutan-1-one. The ¹H and ¹³C NMR spectra reveal the detailed

carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic

ketone functional group, and the mass spectrum provides the molecular weight and key

fragmentation patterns that are consistent with the proposed structure. This comprehensive

dataset serves as a valuable reference for the identification and characterization of this

compound in various scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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